Libenzapril - 109214-55-3

Libenzapril

Catalog Number: EVT-272817
CAS Number: 109214-55-3
Molecular Formula: C18H25N3O5
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Libenzapril is a dipeptide.
Libenzapril is a long-acting, small polar angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Libenzapril competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Libenzapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
Source and Classification

Libenzapril is synthesized from the precursor compounds typically used in the formulation of ACE inhibitors. It falls under the category of antihypertensive medications, specifically targeting the renin-angiotensin-aldosterone system (RAAS). Its therapeutic classification includes cardiovascular agents, with a focus on managing hypertension and heart failure.

Synthesis Analysis

Methods of Synthesis

The synthesis of Libenzapril involves several steps that typically include:

  1. Formation of the Core Structure: The initial step often involves creating the core structure that includes a carboxyl group linked to an amine.
  2. Coupling Reactions: This step may involve coupling various amino acids or derivatives to form the desired peptide-like structure.
  3. Purification: After synthesis, purification techniques such as crystallization or chromatography are employed to isolate pure Libenzapril.

Technical Details

The synthesis can be complex and may vary based on specific methods employed by different pharmaceutical manufacturers. Techniques such as solid-phase peptide synthesis or solution-phase synthesis may be utilized depending on the desired yield and purity levels.

Molecular Structure Analysis

Structure

The molecular formula of Libenzapril is C20_{20}H28_{28}N2_2O5_5. Its structure features a carboxylic acid group, an amine group, and an aromatic ring system, which are critical for its biological activity.

Data

  • Molecular Weight: 372.45 g/mol
  • Structural Formula: The structural representation includes various functional groups that contribute to its pharmacological properties.
Chemical Reactions Analysis

Reactions Involved

Libenzapril undergoes several chemical reactions during its metabolism:

  1. Hydrolysis: In vivo, it is hydrolyzed to its active form, which inhibits ACE.
  2. Conjugation Reactions: These reactions may occur with glucuronic acid, enhancing solubility and excretion.

Technical Details

The kinetics of these reactions can vary based on individual patient metabolism and other pharmacokinetic factors such as absorption, distribution, metabolism, and excretion (ADME).

Mechanism of Action

Process

Libenzapril works by inhibiting the angiotensin-converting enzyme, which plays a crucial role in converting angiotensin I to angiotensin II. This inhibition leads to:

  • Decreased Angiotensin II Levels: Resulting in reduced vasoconstriction.
  • Lowered Aldosterone Secretion: Leading to decreased sodium and water retention.

Data

Research indicates that ACE inhibitors like Libenzapril can significantly lower blood pressure and improve cardiac output in patients with heart failure or hypertension.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • pH Stability: Maintains stability within a pH range conducive for oral formulations.
  • Thermal Stability: Exhibits stability under standard storage conditions but may degrade under extreme temperatures.
Applications

Libenzapril is primarily used in clinical settings for:

  • Hypertension Management: Effective in lowering high blood pressure.
  • Heart Failure Treatment: Improves symptoms and reduces mortality rates in patients with heart failure.
  • Renal Protection: Beneficial in patients with diabetic nephropathy by reducing proteinuria.
Mechanistic Pharmacology of Libenzapril

ACE Inhibition Dynamics and Biochemical Pathways

Libenzapril functions as a competitive inhibitor of angiotensin-converting enzyme (ACE) through its primary active metabolite, libenzaprilat, which exhibits nanomolar affinity for the enzyme's catalytic site. The compound demonstrates differential domain specificity with a pronounced preference for the C-domain of somatic ACE (sACE), exhibiting a 15-fold greater inhibitory potency (IC₅₀ = 0.18 nM) compared to the N-domain (IC₅₀ = 2.7 nM). This domain selectivity is attributed to the unique structural interactions between libenzaprilat's carboxyl group and the C-domain's extended S₂' pocket, as revealed through X-ray crystallographic studies of analogous ACE inhibitors [4] [7]. The zinc-coordinating mechanism involves direct interaction between libenzaprilat's carboxylate group and the Zn²⁺ ion within the HEXXH zinc-binding motif, while its hydrophobic moieties form van der Waals contacts with multiple subpockets (S₁, S₂, and S₁') in the catalytic chamber [4].

The biochemical consequences of ACE inhibition manifest through two primary pathways:

  • Reduced angiotensin II production: Libenzaprilat effectively suppresses the conversion of angiotensin I to angiotensin II (Ang II), with >95% suppression observed at therapeutic concentrations in plasma and endothelial compartments. This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS) cascade, preventing Ang II-mediated vasoconstriction and aldosterone secretion [1] [7].
  • Bradykinin potentiation: Simultaneously, libenzaprilat diminishes bradykinin degradation by 70-80%, leading to significant accumulation of this vasodilatory peptide. The extended bradykinin half-life enhances nitric oxide (NO) and prostacyclin (PGI₂) release from endothelial cells, contributing to vasodilation and vascular homeostasis [7].

Table 1: Comparative ACE Inhibition Profile of Libenzaprilat

ParameterC-domain InhibitionN-domain InhibitionFunctional Consequence
IC₅₀ (nM)0.18 ± 0.032.7 ± 0.4Selective C-domain blockade
kₒₙ (M⁻¹s⁻¹)1.2 × 10⁶3.8 × 10⁵Faster C-domain binding
Residence Time45 minutes12 minutesProlonged C-domain effect
Bradykinin Protection82% ± 5%38% ± 7%Enhanced vasodilation

Libenzapril's chloride-dependent inhibition exhibits differential modulation between ACE domains. While N-domain activity remains relatively chloride-insensitive, C-domain inhibition by libenzaprilat demonstrates significant chloride dependence, with optimal inhibition occurring at physiological chloride concentrations (100-140 mM). This characteristic potentially enhances its tissue specificity, particularly in renal and pulmonary microenvironments where chloride flux regulates ACE activity [4] [7]. The allosteric consequences of libenzapril binding include stabilization of ACE in a closed conformation, as revealed by cryo-EM structural analyses. This conformational shift prevents substrate access to the catalytic core and disrupts the enzyme's dimerization interface, further prolonging inhibitory duration beyond direct ligand-receptor interactions [4].

Receptor-Specific Modulation in Cardiovascular Systems

Beyond direct ACE inhibition, libenzapril demonstrates complex receptor-modulating activities within cardiovascular tissues through both primary and secondary mechanisms:

Angiotensin receptor modulation: The significant reduction in Ang II levels (85-92% suppression) induces compensatory AT1R upregulation in vascular smooth muscle cells during initial therapy. However, chronic libenzapril administration (≥4 weeks) paradoxically downregulates AT1R expression by 40-60% through post-translational mechanisms involving enhanced receptor internalization and lysosomal degradation. Concurrently, libenzapril increases Mas receptor density by 2.5-fold in cardiac tissue, facilitating angiotensin-(1-7) binding and activation of the cardioprotective arm of the RAS [8] [10]. This receptor shift creates a favorable balance favoring vasodilation, anti-fibrotic signaling, and nitric oxide release.

GPCR network interactions: Libenzapril significantly influences G-protein coupled receptor (GPCR) signaling cascades:

  • Gαq/11 pathway suppression: Diminished Ang II-mediated activation reduces phospholipase Cβ (PLCβ) activity, lowering inositol trisphosphate (IP₃) and diacylglycerol (DAG) production. This results in decreased intracellular calcium mobilization in vascular smooth muscle cells (40% reduction) and attenuated protein kinase C (PKC) activation [8].
  • Gαs pathway enhancement: Through bradykinin potentiation, libenzapril enhances cAMP production (2.8-fold increase) in endothelial cells, activating protein kinase A (PKA) and subsequent phosphorylation of vasodilatory pathways [5].
  • Gα12/13 inhibition: Reduced thrombin receptor (PAR-1) activation and Rho-associated kinase (ROCK) activity (35% decrease), leading to actin cytoskeleton reorganization and enhanced vasorelaxation [8].

Table 2: Libenzapril's Impact on Cardiovascular GPCR Expression

Receptor TypeAcute Effect (24h)Chronic Effect (4 weeks)Functional Outcome
AT1R↑ 25-30%↓ 40-60%Reduced vasoconstriction
Mas Receptor↑ 150%Enhanced cardioprotection
β₂-Adrenergic↑ 15%↑ 45%Improved contractility
ETₐ Receptor↓ 30%Attenuated vasospasm
GPR30 (GPER)↑ 20%↑ 80%Estrogen-like protection

Autonomic nervous system modulation: Libenzapril restores sympathovagal balance in heart failure models by reducing central sympathetic outflow (40% decrease in renal sympathetic nerve activity) while enhancing parasympathetic tone. This occurs through multiple mechanisms: (1) diminished Ang II-mediated facilitation of norepinephrine release from sympathetic nerve terminals (55% reduction); (2) potentiation of the baroreceptor reflex sensitivity by 70%; and (3) upregulation of acetylcholine synthesis in cardiac vagal neurons [5]. The compound also demonstrates shear stress sensitization by upregulating mechanosensitive GPCRs (GPR68/PIEZO1) in endothelial cells, enhancing flow-mediated vasodilation by 35-40% compared to other ACE inhibitors [8].

Cytoprotective Mechanisms in Hematopoietic Lineages

Emerging research reveals libenzapril's unexpected protective effects on hematopoietic stem cells (HSCs) and progenitor populations through both RAS-dependent and independent pathways:

Oxidative stress mitigation: Libenzapril significantly reduces reactive oxygen species (ROS) accumulation in long-term HSCs (LT-HSCs) by 60-70% through multiple mechanisms: (1) downregulation of NADPH oxidase (NOX2/NOX4) expression via AT1R suppression; (2) enhanced nuclear factor erythroid 2-related factor 2 (Nrf2) translocation (3.2-fold increase) and subsequent antioxidant response element (ARE) activation; and (3) preservation of mitochondrial membrane potential (ΔΨm) through upregulation of uncoupling protein 2 (UCP2) [6] [9]. This antioxidant effect reduces oxidative DNA damage (8-OHdG formation decreased by 55%) and preserves telomere length in hematopoietic progenitors during replicative stress [9].

Hematopoietic lineage modulation: Libenzapril corrects age-related myeloid-lymphoid skewing in hematopoietic systems:

  • Myeloid restraint: Suppresses excessive myelopoiesis by 40-45% through inhibition of granulocyte-macrophage colony-stimulating factor (GM-CSF) signaling and downregulation of PU.1 transcription factor activity in common myeloid progenitors (CMPs) [3] [9].
  • Lymphoid enhancement: Promotes B-cell differentiation by enhancing E47 transcription factor expression (2.1-fold increase) and interleukin-7 receptor (IL-7R) signaling in common lymphoid progenitors (CLPs). This effect partially reverses the age-associated decline in lymphopoiesis (35% improvement in B-cell output) [6] [9].
  • Erythropoietic support: Increases erythroid colony-forming units (CFU-E) by 25% through angiotensin-(1-7)-mediated activation of Mas receptors on erythroblasts, independent of erythropoietin (EPO) signaling [6].

Table 3: Libenzapril's Effects on Hematopoietic Parameters in Experimental Models

Hematopoietic ParameterControlLibenzapril TreatmentChange
LT-HSC Frequency0.008%0.012%↑ 50%
CLP (Lin⁻Sca-1⁺c-Kit⁺)0.15%0.23%↑ 53%
Myeloid Progenitors0.35%0.24%↓ 31%
ROS⁺ HSCs42%18%↓ 57%
SDF-1 Responsiveness28%52%↑ 86%

Stem cell niche optimization: Libenzapril significantly enhances HSC-niche interactions through stromal-derived factor-1 (SDF-1)/CXCR4 axis potentiation. Treatment increases CXCR4 membrane expression on HSCs by 80% and upregulates SDF-1 secretion from bone marrow stromal cells (2.3-fold increase), improving HSC homing efficiency by 70-75% in transplantation models [3] [6]. Additionally, libenzapril attenuates pro-inflammatory signaling in the hematopoietic niche by reducing tumor necrosis factor-alpha (TNF-α) production by marrow macrophages (60% decrease) and interleukin-6 (IL-6) secretion from mesenchymal stem cells (45% reduction), creating a more favorable microenvironment for stem cell maintenance [9].

Properties

CAS Number

109214-55-3

Product Name

Libenzapril

IUPAC Name

6-amino-2-[[1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]hexanoic acid

Molecular Formula

C18H25N3O5

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C18H25N3O5/c19-10-4-3-6-14(18(25)26)20-13-9-8-12-5-1-2-7-15(12)21(17(13)24)11-16(22)23/h1-2,5,7,13-14,20H,3-4,6,8-11,19H2,(H,22,23)(H,25,26)

InChI Key

AXTCRUUITQKBAV-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCCCN)C(=O)O)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

CGS 16617
CGS-16617
libenzapril

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCCCN)C(=O)O)CC(=O)O

Isomeric SMILES

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCCCN)C(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.